molecular formula C16H23NO3 B13328668 tert-Butyl 7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B13328668
M. Wt: 277.36 g/mol
InChI Key: QTDCZUDUWKVSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable quinoline derivative with tert-butyl 2-(1-hydroxyethyl)phenylcarbamate under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate
  • tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-oxyl

Uniqueness

tert-Butyl 7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its specific combination of functional groups and the presence of the dihydroquinoline moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 7-(1-hydroxyethyl)-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-11(18)13-8-7-12-6-5-9-17(14(12)10-13)15(19)20-16(2,3)4/h7-8,10-11,18H,5-6,9H2,1-4H3

InChI Key

QTDCZUDUWKVSBK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)O

Origin of Product

United States

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